(1S)-1-(1H-benzimidazol-2-yl)ethanamine
CAS No.: 135875-04-6
Cat. No.: VC21254821
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135875-04-6 |
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Molecular Formula | C9H11N3 |
Molecular Weight | 161.2 g/mol |
IUPAC Name | (1S)-1-(1H-benzimidazol-2-yl)ethanamine |
Standard InChI | InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
Standard InChI Key | NXSULSSADMIWQD-LURJTMIESA-N |
Isomeric SMILES | C[C@@H](C1=NC2=CC=CC=C2N1)N |
SMILES | CC(C1=NC2=CC=CC=C2N1)N |
Canonical SMILES | CC(C1=NC2=CC=CC=C2N1)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
(1S)-1-(1H-benzimidazol-2-yl)ethanamine is identified by the CAS registry number 135875-04-6 . It is also occasionally referred to by its systematic synonym (1S)-1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-amine . This compound belongs to the broader class of benzimidazole derivatives, which have attracted considerable attention due to their versatile chemical properties and biological activities.
Molecular Properties
The molecular structure of (1S)-1-(1H-benzimidazol-2-yl)ethanamine features a benzimidazole core with an ethylamine side chain at the 2-position. The compound has a defined stereochemistry at the carbon atom connecting the amine group to the benzimidazole ring, specifically the (1S) configuration . The key molecular properties are summarized in Table 1.
Table 1: Molecular Properties of (1S)-1-(1H-benzimidazol-2-yl)ethanamine
Property | Value |
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Molecular Formula | C₉H₁₁N₃ |
Molecular Weight | 161.20 g/mol |
CAS Number | 135875-04-6 |
Number of Nitrogen Atoms | 3 |
Number of Carbon Atoms | 9 |
Stereochemistry | (1S) |
Standard Purity | 98% |
The three nitrogen atoms in this compound include two from the benzimidazole ring system and one from the primary amine functional group . The stereogenic center at the 1-position of the ethanamine side chain contributes to the compound's specific optical and biological properties.
Synthetic Approaches
Benzimidazole Ring Formation
A typical procedure for synthesizing 2-substituted benzimidazoles involves heating o-phenylenediamine with a substituted carboxylic acid in the presence of a mineral acid . Alternative approaches include the reaction of o-phenylenediamine with bisulfite adducts of aldehydes, as demonstrated in the synthesis of 2-heteroaryl-substituted 1H-benzimidazoles .
The reaction outlined in the literature suggests that 2-heteroaryl-substituted 1H-benzimidazoles can be synthesized in good yields by heating the NaHSO₃ adducts of aldehydes with o-phenylenediamine in DMF under reflux conditions . This method could potentially be adapted for the preparation of (1S)-1-(1H-benzimidazol-2-yl)ethanamine, with appropriate modifications to introduce the chiral ethanamine group at the 2-position.
Stereoselective Synthesis
Achieving the specific (1S) stereochemistry likely requires stereoselective synthetic approaches. This might involve the use of chiral auxiliaries, enantioselective catalysts, or resolution of racemic mixtures. Given the pharmaceutical relevance of benzimidazole compounds, the development of efficient stereoselective methods for synthesizing (1S)-1-(1H-benzimidazol-2-yl)ethanamine would be of significant interest.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Characteristic IR absorption bands for (1S)-1-(1H-benzimidazol-2-yl)ethanamine would likely include:
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N-H stretching vibrations from both the benzimidazole NH and the primary amine
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C=N stretching vibrations from the benzimidazole ring
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C-H stretching vibrations from both aromatic and aliphatic portions
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C=C stretching vibrations from the aromatic ring
Applications and Research Context
Research Applications
Chemical Reactivity and Properties
Functional Group Reactivity
The reactivity of (1S)-1-(1H-benzimidazol-2-yl)ethanamine is largely governed by its functional groups:
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The primary amine can participate in various reactions including:
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Nucleophilic substitution
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Condensation with carbonyl compounds
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Acylation with acid chlorides or anhydrides
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Formation of amides, imines, or ureas
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The benzimidazole NH group can undergo:
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N-alkylation
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Deprotonation under basic conditions
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Possible tautomerization
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The benzimidazole ring system may participate in:
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Electrophilic aromatic substitution reactions
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Coordination with metals through nitrogen atoms
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Analytical Methods and Quality Control
Chiral Analysis
Given the stereochemical specificity of (1S)-1-(1H-benzimidazol-2-yl)ethanamine, analytical methods for confirming the enantiomeric purity would be essential. These might include:
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Chiral HPLC
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Polarimetry to measure optical rotation
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Circular dichroism spectroscopy
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NMR spectroscopy with chiral shift reagents
Structure Verification
Confirmation of the chemical structure and stereochemistry of (1S)-1-(1H-benzimidazol-2-yl)ethanamine would typically involve multiple complementary techniques:
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NMR spectroscopy (¹H, ¹³C, 2D techniques)
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Mass spectrometry
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Elemental analysis
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X-ray crystallography (for solid-state confirmation)
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